3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
WAY-381785 is a chemical compound known for its role as an inhibitor of glycogen synthase kinase 3 (GSK3) kinases . Glycogen synthase kinase 3 is an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of glycogen synthase kinase 3 has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, diabetes, and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-381785 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of WAY-381785 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
WAY-381785 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: WAY-381785 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s, diabetes, and certain types of cancer.
Industry: Utilized in research and development for the creation of new drugs and therapeutic agents
Mechanism of Action
WAY-381785 exerts its effects by inhibiting the activity of glycogen synthase kinase 3. This inhibition disrupts the phosphorylation of target proteins involved in various cellular processes. The molecular targets include proteins involved in glycogen metabolism, cell cycle regulation, and apoptosis pathways. By modulating these pathways, WAY-381785 can influence cell survival, differentiation, and proliferation .
Comparison with Similar Compounds
Similar Compounds
Lithium chloride: Another inhibitor of glycogen synthase kinase 3, commonly used in research.
Tideglusib: A small molecule inhibitor of glycogen synthase kinase 3, investigated for its potential in treating neurodegenerative diseases.
CHIR99021: A potent and selective inhibitor of glycogen synthase kinase 3, widely used in stem cell research.
Uniqueness of WAY-381785
WAY-381785 is unique due to its specific chemical structure, which provides distinct binding properties and selectivity for glycogen synthase kinase 3. This makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing potential therapeutic agents .
Properties
IUPAC Name |
3,7,7-trimethyl-4-(4-methylphenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-11-5-7-13(8-6-11)17-16-12(2)22-23-19(16)21-14-9-20(3,4)10-15(24)18(14)17/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFUYSHWMLTFPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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